molecular formula C10H17Cl2N3 B1402725 2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride CAS No. 1361115-11-8

2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride

Cat. No.: B1402725
CAS No.: 1361115-11-8
M. Wt: 250.17 g/mol
InChI Key: CNEXZVFBMYMSGN-UHFFFAOYSA-N
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Description

2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride (: 1361115-11-8) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C 10 H 17 Cl 2 N 3 and a molecular weight of 250.17 g/mol, is supplied as a solid powder and is typically stored at room temperature . As a key structural motif, the piperidinyl-pyrimidine core is extensively utilized in the design and synthesis of bioactive molecules. Specifically, N-(piperidin-3-yl)pyrimidine derivatives have been explored as potent renin inhibitors targeting the renin-angiotensin-aldosterone system (RAAS), a critical pathway for regulating blood pressure . Furthermore, analogous pyrimidine derivatives have demonstrated substantial utility in oncology research, functioning as selective kinase inhibitors. For instance, certain compounds featuring the pyrimidine scaffold have exhibited potent inhibitory activity against EGFRL858R/T790M, a mutant kinase prevalent in non-small cell lung cancer (NSCLC), with demonstrated efficacy in anti-proliferation and apoptosis assays . This product is intended for use as a critical synthetic intermediate or a key scaffold for the development of novel therapeutic agents. It is provided with a guaranteed purity of 97% . This product is For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methyl-4-piperidin-3-ylpyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c1-8-12-6-4-10(13-8)9-3-2-5-11-7-9;;/h4,6,9,11H,2-3,5,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEXZVFBMYMSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride typically involves the reaction of 2-methyl-4-chloropyrimidine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the product is then purified through crystallization or other purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions are optimized to ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in the formation of new heterocyclic compounds with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Potential
Research has indicated that compounds similar to 2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride may act as inhibitors of renin, an enzyme critical in the regulation of blood pressure. Inhibiting renin can lead to decreased blood pressure, making this compound a candidate for antihypertensive therapies.

Antimicrobial and Anticancer Properties
The compound is under investigation for its potential antimicrobial and anticancer effects. Studies have shown that it can inhibit the proliferation of cancer cells by disrupting key signaling pathways that promote cell growth and survival. Additionally, its ability to interact with various biomolecules enhances its profile as a therapeutic agent against infections and tumors.

Biochemical Research

Enzyme Inhibition
this compound has been documented to inhibit specific enzymes, particularly kinases involved in cellular signaling pathways. By binding to the active sites of these enzymes, the compound can modulate their activity, thereby influencing downstream cellular processes .

Cellular Mechanisms
The compound's influence on cellular mechanisms includes alterations in gene expression and metabolism. It has been shown to affect cell signaling pathways significantly, indicating its potential role in biochemical research aimed at understanding cellular functions and disease mechanisms.

Synthesis and Chemical Applications

Building Block for Complex Molecules
In synthetic chemistry, this compound serves as a versatile building block for creating more complex heterocyclic compounds. Its unique structure allows for various chemical transformations that can lead to new derivatives with enhanced biological activities .

Case Study: Structure–Activity Relationship (SAR) Analysis

A detailed SAR analysis of pyrimidine derivatives has highlighted the importance of structural modifications on biological activity. For instance, modifications at the piperidine ring have shown varying degrees of potency against specific targets, underscoring the necessity of optimizing chemical structures for desired therapeutic effects .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntihypertensiveInhibits renin activity leading to lower blood pressure
AntimicrobialExhibits inhibitory effects against pathogenic bacteria
AnticancerDisrupts cancer cell proliferation via signaling pathway modulation
Enzyme InhibitionBinds to kinases affecting cell signaling pathways

Mechanism of Action

The mechanism of action of 2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : 2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride
  • Molecular Formula : C₁₀H₁₇Cl₂N₃
  • Molecular Weight : 250.17 g/mol
  • CAS Number : 1361115-11-8
  • Structure : A pyrimidine ring substituted with a methyl group at position 2 and a piperidin-3-yl group at position 4, with two hydrochloride counterions .

Key Properties

  • Purity: Not explicitly stated in available sources (safety data is unavailable online; users must request an SDS) .
  • Applications : Primarily used in life science research, such as drug discovery and chemical biology, due to its structural motifs common in bioactive molecules .

Comparison with Structurally Similar Compounds

Structural Analogues in the Piperidine-Pyrimidine Family

The compound shares structural homology with other piperidine-pyrimidine derivatives. Below is a comparative analysis based on molecular properties and substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Purity Source
This compound C₁₀H₁₇Cl₂N₃ 250.17 2-CH₃, 4-piperidin-3-yl, 2HCl 1361115-11-8 N/A
2-(Piperidin-3-yl)pyrimidine dihydrochloride C₇H₁₇Cl₂N₃ 154.21 2-piperidin-3-yl, 2HCl Not provided 95%
4-Methyl-2-[(piperidin-3-yl)oxy]pyrimidine hydrochloride C₁₀H₁₅N₃O·HCl 193.25 4-CH₃, 2-O-piperidin-3-yl, 1HCl Not provided N/A
N-[(3S)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride C₈H₁₂N₄·2HCl 164.21 Pyrimidin-4-amine, pyrrolidin-3-yl, 2HCl Not provided N/A

Key Observations :

Substituent Effects: The methyl group at position 2 in the target compound may enhance lipophilicity compared to oxygen-linked piperidine derivatives (e.g., 4-Methyl-2-[(piperidin-3-yl)oxy]pyrimidine hydrochloride) . The dihydrochloride salt increases aqueous solubility compared to mono-hydrochloride analogues, which is critical for bioavailability in drug development .

Molecular Weight Trends :

  • The target compound (250.17 g/mol) is heavier than simpler analogues like 2-(piperidin-3-yl)pyrimidine dihydrochloride (154.21 g/mol), likely due to the additional methyl group and extended piperidine substitution .

Pharmacological and Physicochemical Comparisons

Solubility and Stability :

  • Limited data exist for the target compound, but analogues with dihydrochloride salts (e.g., N-[(3S)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride) show improved solubility in polar solvents compared to free bases .
  • The methyl group in the target compound may reduce metabolic degradation, a hypothesis supported by studies on methyl-substituted pyrimidines in medicinal chemistry .

Regulatory and Commercial Status

  • Analogues : Compounds like 4-Methyl-2-[(piperidin-3-yl)oxy]pyrimidine hydrochloride are more widely available, likely due to their simpler synthesis and broader applicability .

Biological Activity

2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores its biological activity, molecular mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H15Cl2N3C_{11}H_{15}Cl_2N_3, with a molecular weight of 264.19 g/mol. Its structure features a pyrimidine ring substituted with a piperidine group, which contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 - 0.25 μg/mL
Escherichia coli0.25 - 0.30 μg/mL
Staphylococcus epidermidis0.20 - 0.24 μg/mL

The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent .

Anticancer Activity

The compound has shown promise in cancer research, particularly in inhibiting the proliferation of cancer cells. It affects key signaling pathways involved in cell growth and survival, leading to reduced viability in cancer cell lines.

Case Study:
In a study involving MCF-7 and MDA-MB-231 breast cancer cell lines, this compound exhibited IC50 values of 1.75–9.46 μM, demonstrating superior growth inhibition compared to the standard drug 5-Fluorouracil . The mechanism appears to involve the induction of apoptosis through caspase activation.

Enzyme Inhibition

The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific kinases involved in cellular signaling pathways. By binding to the active sites of these enzymes, it prevents substrate binding and catalysis, thereby modulating downstream signaling events .

Interaction with Cellular Components

The compound also interacts with proteins involved in DNA replication and repair processes, indicating its potential as a therapeutic agent in diseases characterized by dysregulated cell proliferation . Additionally, it may influence gene expression patterns that govern cellular metabolism and function.

Pharmacokinetics and Toxicology

Preliminary studies suggest that this compound has favorable pharmacokinetic properties, including reasonable oral bioavailability and low acute toxicity in animal models. For instance, it did not exhibit significant toxicity at doses up to 2000 mg/kg in Kunming mice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride
Reactant of Route 2
2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride

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